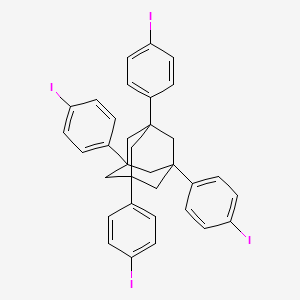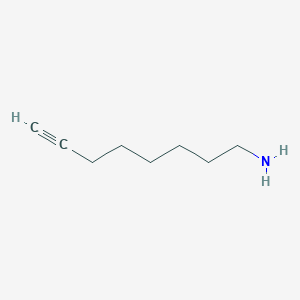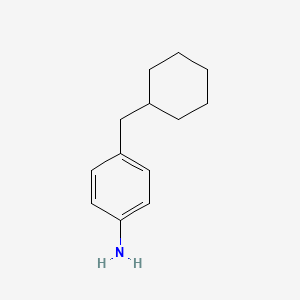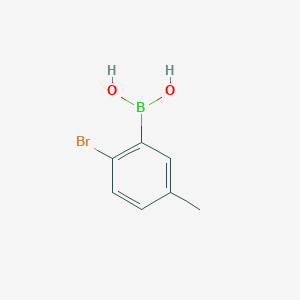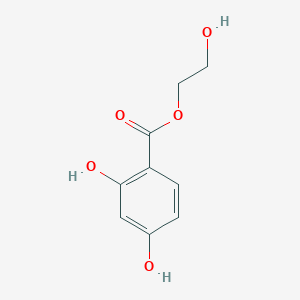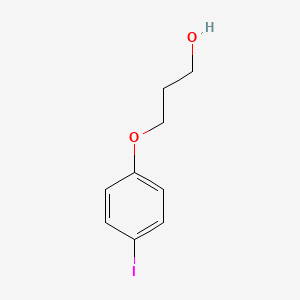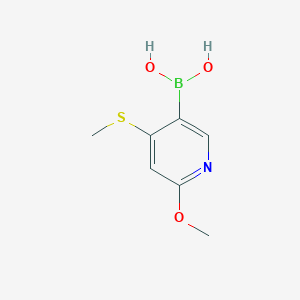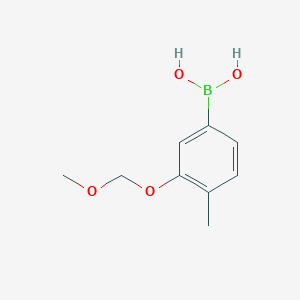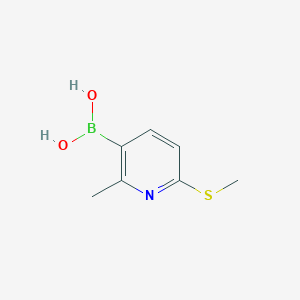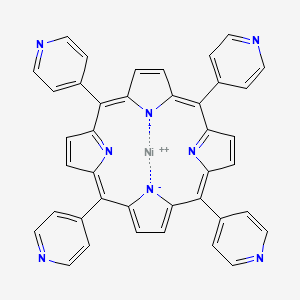![molecular formula C14H19NO2 B3103870 tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate CAS No. 1451392-80-5](/img/structure/B3103870.png)
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate, also known as TBC, is a chemical compound that has been widely used in scientific research. It is a cyclic azetidine derivative that exhibits a unique molecular structure, making it an interesting molecule to study. In
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity
Metabolism and Toxicity of BHT and Derivatives : Studies have investigated the metabolic pathways and potential toxic effects of BHT and its derivatives. For instance, the metabolism of tert-butylhydroquinone (TBHQ), a derivative of BHT, involves the formation of potentially nephrotoxic sulfur-containing metabolites, suggesting a role in the toxicity to kidney and bladder (Peters et al., 1996). The pulmonary toxicity of BHT and its metabolites has also been a subject of study, with specific structural features identified as essential for toxic activity (Mizutani et al., 1982).
Enzyme Induction and Tissue-Specific Effects : Some studies have focused on the induction of detoxifying enzymes and the tissue-specific effects of BHT and its analogs. For example, certain substituted phenols related to BHT have been shown to induce detoxifying enzymes in the liver and peripheral tissues, potentially contributing to their anticarcinogenic effects (De Long et al., 1985).
Impact on Cancer and Toxicity Mechanisms : The role of BHT and its metabolites in modulating cancer formation, particularly lung adenomas in mice, has been explored, with certain metabolites such as BHT-BuOH implicated in tumor-promoting activities (Malkinsons & Beers, 1984).
Environmental and Health Considerations
- Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : A comprehensive review has been conducted on the environmental occurrence, human exposure, and toxicity of SPAs, including BHT. The study highlights the widespread detection of SPAs in various environmental matrices and their potential toxicity effects, advocating for future research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
tert-butyl 6-azatricyclo[5.3.0.01,5]deca-3,8-diene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-10-6-4-8-14(10)9-5-7-11(14)15/h4-7,10-11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDMLQEWGSYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCC23C1C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



